molecular formula C18H27NO2 B12058637 3-oxo-N-phenyldodecanamide

3-oxo-N-phenyldodecanamide

Cat. No.: B12058637
M. Wt: 289.4 g/mol
InChI Key: GYOZLHQAMICVMN-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-oxo-C12-aniline involves synthetic routes that typically include the reaction of dodecanoic acid with aniline under specific conditions. The reaction conditions often involve the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of dodecanoic acid and the amine group of aniline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-oxo-C12-aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aniline group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

3-oxo-C12-aniline has several scientific research applications:

    Chemistry: It is used as a model compound to study quorum sensing mechanisms in bacteria.

    Biology: It serves as an inhibitor of the LasR receptor in Pseudomonas aeruginosa, making it useful in studying bacterial communication and biofilm formation.

    Medicine: Research on this compound can lead to the development of new antimicrobial agents targeting quorum sensing pathways.

    Industry: It can be used in the development of coatings and materials that prevent bacterial colonization.

Mechanism of Action

The mechanism of action of 3-oxo-C12-aniline involves its interaction with the LasR receptor in Pseudomonas aeruginosa. By mimicking the native 3-oxo-C12 acyl homoserine lactone signal, it binds to the LasR receptor and inhibits its activity. This inhibition disrupts the quorum sensing mechanism, preventing the bacteria from coordinating activities such as biofilm formation and virulence factor production .

Comparison with Similar Compounds

3-oxo-C12-aniline can be compared with other similar compounds such as:

3-oxo-C12-aniline is unique due to its non-hydrolysable aniline head group, which provides stability and strong inhibitory activity against the LasR receptor.

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

3-oxo-N-phenyldodecanamide

InChI

InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21)

InChI Key

GYOZLHQAMICVMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

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